BenchChemオンラインストアへようこそ!

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness optimization

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 2748790-08-9; molecular formula C₁₁H₁₀BrFO₃; MW 289.10 g/mol) belongs to the 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid class—a scaffold historically validated in both the agrochemical carbamate insecticide carbofuran and in GSK's BD2-selective BET bromodomain inhibitor program. The compound features a quaternary center at C2 (gem-dimethyl), a 7-carboxylic acid handle, and a unique 4-bromo-5-fluoro substitution pattern on the aromatic ring.

Molecular Formula C11H10BrFO3
Molecular Weight 289.10 g/mol
Cat. No. B14916557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Molecular FormulaC11H10BrFO3
Molecular Weight289.10 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)O)C
InChIInChI=1S/C11H10BrFO3/c1-11(2)4-6-8(12)7(13)3-5(10(14)15)9(6)16-11/h3H,4H2,1-2H3,(H,14,15)
InChIKeyPVIUSGJBXIZMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic Acid: Core Scaffold Identity for Differentiated Procurement


4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 2748790-08-9; molecular formula C₁₁H₁₀BrFO₃; MW 289.10 g/mol) belongs to the 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid class—a scaffold historically validated in both the agrochemical carbamate insecticide carbofuran and in GSK's BD2-selective BET bromodomain inhibitor program [1]. The compound features a quaternary center at C2 (gem-dimethyl), a 7-carboxylic acid handle, and a unique 4-bromo-5-fluoro substitution pattern on the aromatic ring. Its computed LogP of 3.0 and topological polar surface area (TPSA) of 46.53 Ų place it in a differentiated physicochemical space relative to mono-halogenated or unsubstituted in-class analogs .

Why 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic Acid Cannot Be Replaced by Generic In-Class Analogs


The 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid scaffold exhibits extreme sensitivity to aromatic substitution pattern in both metabolic stability and target-binding applications. GSK's systematic SAR campaign demonstrated that replacing the quaternary C2 center with hydrogen increased rat hepatocyte intrinsic clearance from 1.2 to 8.6 mL/min/g—a ~7-fold deterioration [1]. Concurrently, halogen position and identity on the aromatic ring govern lipophilicity, electronic character of the carboxylic acid, and available synthetic diversification vectors. An unsubstituted parent (CAS 42327-95-7, LogP 2.1) lacks both the metabolic blocking conferred by halogens and the cross-coupling handle provided by bromine; a mono-halogenated analog sacrifices either the electronic tuning of fluorine or the synthetic utility of bromine. These differences are quantitative and functionally consequential, not interchangeable.

Quantitative Differentiation Evidence: 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Tiered Differentiation vs. Unsubstituted, Mono-Bromo, and Mono-Fluoro Analogs

The target compound displays a computed LogP of 2.9999, reflecting the additive lipophilicity contributions of 4-Br and 5-F. This is +0.90 log units above the unsubstituted parent (LogP 2.10) , +0.65 log units above the 5-fluoro mono-substituted analog (LogP 2.35) [1], and approximately equivalent to the 4-bromo mono-substituted analog (LogP 2.98) , indicating that bromine is the dominant driver of lipophilicity while fluorine enables fine-tuning without major LogP inflation. The increased LogP predicts enhanced passive membrane permeability relative to less halogenated analogs, relevant for CNS penetration and intracellular target engagement.

Lipophilicity Physicochemical profiling Drug-likeness optimization

Metabolic Stability Conferred by the C2 Quaternary (gem-Dimethyl) Center: Class-Level Evidence from BET Inhibitor Optimization

In GSK's 2,3-dihydrobenzofuran BET inhibitor series, the C2 quaternary center (structurally equivalent to the 2,2-dimethyl motif in the target compound) was explicitly introduced to block metabolic aromatization/oxidation of the dihydrobenzofuran ring. The matched-pair comparison shows: compound (S)-27 (C2–H, no quaternary center) exhibited rat hepatocyte intrinsic clearance (IVC) of 8.6 mL/min/g, whereas compound 63 (C2–Me quaternary) reduced IVC to 1.2 mL/min/g—a 7.2-fold improvement [1]. A second quaternary analog (compound 64, C2–CH₂OH) confirmed the trend with IVC of 1.4 mL/min/g. The target compound's 2,2-dimethyl motif provides an identical quaternary center at the corresponding position, making it the preferred core scaffold for applications requiring metabolic stability.

Metabolic stability Intrinsic clearance BET bromodomain inhibitors

Enhanced Carboxylic Acid Acidity by Dual Electron-Withdrawing 4-Br/5-F Substitution

The 4-bromo and 5-fluoro substituents exert additive electron-withdrawing inductive effects (–I) on the aromatic ring, which are transmitted to the 7-carboxylic acid group. Based on the well-established Hammett relationship for benzoic acid derivatives, ortho- and para-halogen substituents each reduce pKa by 0.2–0.8 units depending on distance and electronegativity [1]. For the target compound, the 4-Br (para to COOH) and 5-F (meta to COOH) substituents are predicted to lower the pKa by approximately 0.5–1.0 units relative to the unsubstituted parent (estimated parent pKa ~4.0–4.2). This enhanced acidity translates to a higher fraction of carboxylate anion at physiological pH, improving aqueous solubility and enabling salt formation for formulation development.

Carboxylic acid pKa Inductive effect Salt formation

Orthogonal Synthetic Diversification via Bromine (Cross-Coupling) and Fluorine (Metabolic Blocking) Handles

The target compound uniquely positions a bromine atom at C4—a premier handle for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)—and a fluorine atom at C5, which serves as a metabolically inert blocking group. The 4-bromo-2,2-dimethyl-2,3-dihydrobenzofuran scaffold is a documented key intermediate in medicinal chemistry for synthesizing melatonin receptor agonists and sodium-hydrogen exchange inhibitors via Pd-mediated coupling [1]. The 5-fluoro substituent simultaneously blocks potential CYP450-mediated aromatic hydroxylation at that position [2]. By contrast, the 5-fluoro mono-substituted analog lacks the cross-coupling handle, and the 4-bromo mono-substituted analog leaves the C5 position unshielded for oxidative metabolism.

Cross-coupling Bromine handle Fluorine metabolic blocking Parallel derivatization

Physicochemical Profile Differentiation: MW/TPSA/LogP Triad Positioned for CNS Drug-Likeness

The target compound (MW 289.10, TPSA 46.53 Ų, LogP 3.0) falls within favorable ranges for CNS drug candidates as defined by multiple medicinal chemistry analyses (MW < 400, TPSA < 90 Ų, LogP 1–5) [1]. Compared to the unsubstituted parent (MW 192.21, TPSA 46.53, LogP 2.1), the target compound adds 97 Da of mass and 0.9 LogP units while maintaining identical TPSA, meaning increased lipophilic surface area without polar surface area penalty—a favorable profile for blood-brain barrier penetration. Compared to the 4-bromo analog (MW 271.11, TPSA 46.53, LogP 2.98), the target adds the fluorine atom (+18 Da) with minimal LogP change, gaining metabolic benefits without lipophilicity inflation.

CNS drug design Physicochemical properties Lead-likeness

Evidence-Backed Application Scenarios for 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic Acid


BD2-Selective BET Bromodomain Inhibitor Lead Optimization (Medicinal Chemistry)

GSK's J. Med. Chem. 2021 publication [1] established that the 2,3-dihydrobenzofuran scaffold with a C2 quaternary center delivers >1000-fold BD2/BD1 selectivity and low intrinsic clearance (IVC 1.2–1.4 mL/min/g). The target compound provides this validated core with the added advantage of a 4-bromo handle for parallel amide/aryl diversification at a late stage—matching the synthetic strategy used to prepare GSK's quaternary DBF library (bromination at the equivalent position in 57–59, followed by Pd-catalyzed aminocarbonylation). The 5-fluoro substituent additionally blocks a potential aryl-hydroxylation site identified as problematic in the GSK series [1].

CNS-Penetrant Kinase or GPCR Probe Synthesis (Chemical Biology)

With LogP 3.0 and TPSA 46.53 Ų—both within CNS drug-likeness thresholds [2]—the target compound is an ideal carboxylic acid building block for synthesizing amide- or ester-linked CNS probes. The 4-Br enables rapid Suzuki diversification to explore aryl/heteroaryl SAR, while the 5-F provides metabolic shielding without the LogP inflation that would accompany a 5-Cl or 5-CF₃ substituent. The 7-COOH group enables direct conjugation to amine-containing pharmacophores, streamlining the synthesis of candidate molecules for receptor occupancy studies.

Agrochemical Intermediate Derivatization (Crop Protection R&D)

The 2,2-dimethyl-2,3-dihydrobenzofuran core is the scaffold of carbofuran, one of the most widely studied carbamate insecticides [3]. The target compound's 7-carboxylic acid replaces the 7-N-methylcarbamate of carbofuran, enabling exploration of novel amide-, ester-, or hydrazide-based agrochemical leads with potentially differentiated insect selectivity or environmental degradation profiles. The 4-Br handle further allows introduction of heterocyclic motifs commonly found in modern insecticides (e.g., pyrazole, pyridine) via cross-coupling.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound (MW 289, 15 heavy atoms, 1 rotatable bond, Fsp³ = 0.36) meets fragment-likeness criteria with the added advantage of three orthogonal growth vectors (4-Br, 5-F, 7-COOH). Unlike the parent scaffold (MW 192, no halogen handles) or mono-halogenated analogs (only one diversification point), the target compound enables systematic fragment elaboration in three chemically distinct directions , maximizing the SAR information obtainable from a single fragment hit without requiring de novo scaffold synthesis.

Quote Request

Request a Quote for 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.